molecular formula C3H8O6S2 B087094 Methylene dimethanesulfonate CAS No. 156-72-9

Methylene dimethanesulfonate

Cat. No. B087094
CAS RN: 156-72-9
M. Wt: 204.2 g/mol
InChI Key: IQLZWWDXNXZGPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methylene dimethanesulfonate, like its closely related derivatives methylene- and alkylidenecyclopropane, can be synthesized through several methods. Recent developments in the synthesis of such compounds have shown that they are highly strained yet remarkably stable, making them accessible for various chemical syntheses. Their strained nature, coupled with a large structural differentiation, enables these compounds to exhibit remarkable reactivities (Pellissier, 2014).

Molecular Structure Analysis

The molecular structure of methylene dimethanesulfonate is characterized by its strained but stable configuration. This structural attribute contributes to its distinct chemical behaviors. Analysis of its molecular geometry and energy states provides insights into the equilibrium bond angles and energy gaps between its states, which are crucial for understanding its reactivity and interactions with other molecules (Shavitt, 1985).

Chemical Reactions and Properties

Methylene dimethanesulfonate's reactivity is a key area of interest. It participates in various chemical reactions, including ring-opening reactions, cycloadditions, and polymerizations. Its unique chemical properties allow it to undergo transformations that are not attainable with less strained compounds. The literature highlights the versatility of methylene- and alkylidenecyclopropane derivatives in synthetic applications, reflecting the potential of methylene dimethanesulfonate in diverse chemical reactions (Pellissier, 2010).

Scientific Research Applications

  • HLö 7 dimethanesulfonate : This compound is effective against highly toxic organophosphorus compounds and shows promise as a reactivator of acetylcholinesterase inhibited by organophosphates, with potential applications in the treatment of chemical warfare agent poisoning (Eyer et al., 2005).

  • MDMS and DNA-Protein Cross-Linking : MDMS has been studied for its ability to cross-link proteins to DNA in cells treated with the compound, indicating its potential in studying or modifying DNA-protein interactions (O'Connor & Fox, 1989).

  • Busulfan (1,4-butanediol dimethanesulfonate) : Widely used in the treatment of chronic myelogenous leukemia, this compound has been shown to induce DNA damage, particularly at specific DNA sequences, which is important for its cytotoxicity (Iwamoto et al., 2004).

  • Comparison of Busulfan Analogs : Different analogs of busulfan have been compared for their effectiveness in depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients (Westerhof et al., 2000).

  • MMB4 DMS Toxicokinetics : A study on the toxicokinetics of MMB4 dimethanesulfonate, a bisquaternary pyridinium aldoxime, demonstrated its absorption and distribution patterns in different animal models, suggesting its potential use against organophosphorus nerve agent poisoning (Hong et al., 2013).

  • Immunosuppressive Properties : Research on two related dimethanesulfonates, NSC-102,627 and NSC-84,641, showed differing effects on immune suppression in mice, suggesting potential applications in immunotherapy or transplantation (Vadlamudi et al., 1971).

  • Pharmacology of Busulfan and Treosulfan : These dimethanesulfonates, used in high-dose chemotherapy and hematopoietic stem cell transplantation, have been the focus of pharmacological studies to understand their metabolism, anticancer activity, and pharmacokinetics (Galaup & Paci, 2013).

Safety And Hazards

Methylene dimethanesulfonate is known to be a poison by the intraperitoneal route. It’s an experimental teratogen and has shown experimental reproductive effects. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of SOx .

Future Directions

While specific future directions for Methylene dimethanesulfonate were not found in the search results, research into related compounds and their applications continues to be a field of interest .

properties

IUPAC Name

methylsulfonyloxymethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLZWWDXNXZGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166019
Record name Methylene dimethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylene dimethanesulfonate

CAS RN

156-72-9
Record name Methanediol, 1,1-dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Record name MDMS
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Record name Methylene dimethanesulfonate
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Record name Methylene dimethanesulfonate
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Synthesis routes and methods

Procedure details

In dimethyl carbonate (10 mL), methylene bis(chlorosulfate) [CISO2OCH2OSO2Cl] (1.5 g, 6.1 mmol) synthesized on the basis of the method described in U.S. Pat. No. 4,649,209 was reacted with methanesulfonic acid pyridinium salt (2.1 g, 12.0 mmol) under agitation at 55° C. for 3 hours. After the reaction was completed, precipitated chlorosulfonic acid pyridinium salt was separated through filtration, and concentration was performed under reduced pressure, so as to obtain a light brown solid. An adsorption treatment with activated carbon was performed and, thereafter, refining was performed through recrystallization, so as to obtain a desired product, methylene bis(methanesulfonate), at a yield of 48% (0.6 g, 2.9 mmol). The measurement result of 1H NMR is as described below.
Name
methanesulfonic acid pyridinium salt
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
PM O'Connor, BW Fox - Journal of Biological Chemistry, 1989 - Elsevier
… to DNA of Yoshida lymphosarcoma cells treated with methylene dimethanesulfonate (MDMS) and its … Methylene dimethanesulfonate (MDMS)’ is the first member of a series of antitumor …
Number of citations: 43 www.sciencedirect.com
K Ravi Ganesh, SS Pachore, TV Pratap… - Synthetic …, 2015 - Taylor & Francis
A concise, economical, and highly enantioselective synthesis of bismesylate intermediate of lurasidone HCl, an antipsychotic, has been developed. The key steps involved in the …
Number of citations: 4 www.tandfonline.com
BW Fox, M Fox - Cancer Research, 1967 - AACR
The effect of methyl methanesulfonate, ethyl methanesulfonate, isopropyl methanesulfonate, and methylene dimethanesulfonate on the survival of the mouse lymphoma line, P388F, is …
Number of citations: 15 aacrjournals.org
BW Fox - Antineoplastic and Immunosuppressive Agents: Part II, 1975 - Springer
… The simplest member of the series, methylene dimethanesulfonate (MDMS, Fig. I a, n= I), has shown antitumor activity against the Yoshida sarcoma, in both solid and ascitic forms, in …
Number of citations: 9 link.springer.com
T Iwamoto, Y Hiraku, S Oikawa, H Mizutani… - Cancer …, 2004 - Wiley Online Library
… The previous study using isolated DNA showed that busulfan is less likely to form an interstrand cross-link than methylene dimethanesulfonate, which has a shorter carbon chain length.…
Number of citations: 159 onlinelibrary.wiley.com
M Cavalleri, N Panza, A di Biase… - European Journal of …, 2021 - Wiley Online Library
The reaction between epoxides and CO 2 to yield cyclic carbonates is efficiently promoted under solvent‐free and relatively mild reaction conditions (0.5 mol % catalyst loading, 0.8 MPa…
GR Klinefelter, JW Laskey, NR Roberts, V Slott… - Toxicology and applied …, 1990 - Elsevier
Ethane dimethanesulfonate (EDS), a Leydig cell toxicant which results in transient infertility, was used in a 4 day postexposure experimetal protocol designed to identify any effects this …
Number of citations: 47 www.sciencedirect.com
U Celik, HJ Lee, T Keel, LA Swartz… - The Journal of …, 2021 - ACS Publications
While molecular-level structural information is readily available for n-alkanethiol self-assembled monolayers (SAMs) on noble metal surfaces, the same cannot be claimed for dithiol-…
Number of citations: 1 pubs.acs.org
TH Ma, MM Harris - Mutation Research/Reviews in Genetic Toxicology, 1988 - Elsevier
In our so-called civilized society, formaldehyde (FA) is the most prevalent man-made pollutant in the air. Its ubiquitous existence in and out of our living and working places poses a …
Number of citations: 184 www.sciencedirect.com
N Panza, A di Biase, S Rizzato, E Gallo… - European Journal of …, 2020 - Wiley Online Library
The selective oxidation of different primary and secondary alcohols to carbonyl compounds by hydrogen peroxide was found to be catalyzed in conversion ranging from good to …

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